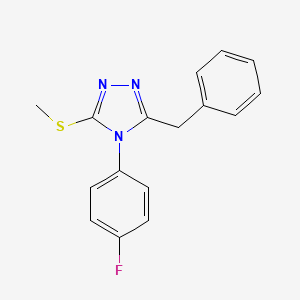
3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole” is a chemical compound with the molecular formula C16H14FN3S . It has a molecular weight of 299.372 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .
Applications De Recherche Scientifique
Catalyst and Solvent-Free Synthesis
A catalyst and solvent-free synthesis of related 1,2,4-triazole compounds has been achieved through a microwave-assisted Fries rearrangement. This approach, applied to compounds similar to 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole, is efficient and environmentally friendly (Moreno-Fuquen et al., 2019).
Anticonvulsant Activity
Research has demonstrated that some 1,2,4-triazole derivatives, closely related to the chemical , exhibit anticonvulsant properties. These compounds have shown effectiveness against various types of seizures in animal models, suggesting potential therapeutic applications (Kane et al., 1994).
Antimicrobial Properties
A class of 1,2,4-triazole derivatives, which includes compounds structurally similar to 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole, has shown promising antimicrobial properties. The introduction of various substituents, such as halogens, has been found to enhance these antimicrobial effects (Desabattina et al., 2014).
Analgesic Potential
Microwave-assisted synthesis of certain 1,2,4-triazole derivatives, similar to the compound of interest, has been reported along with their in vivo analgesic activity. These compounds have shown significant potential as analgesic agents in animal models (Zaheer et al., 2021).
Physical-Chemical Properties
There has been extensive research into the physical-chemical properties of 1,2,4-triazole derivatives. These studies have focused on understanding the effects of different molecular conformations and substituents, which is relevant for the application and manipulation of compounds like 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole (Bihdan & Parchenko, 2018).
Cytotoxic and Antimicrobial Activity
Another significant area of research has been the synthesis and evaluation of 1,2,4-triazole derivatives for their cytotoxic and antimicrobial activities. Some of these compounds have shown promising results in biological activity screening (Sumangala et al., 2012).
Antifungal Activity
1,2,4-Triazole derivatives have been synthesized and evaluated for their antifungal properties. These studies provide insights into the potential use of compounds like 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole in combating fungal infections (Qingcu, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
3-benzyl-4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-21-16-19-18-15(11-12-5-3-2-4-6-12)20(16)14-9-7-13(17)8-10-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNPLODBOXWXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)

![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)

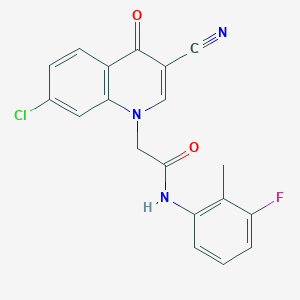
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)
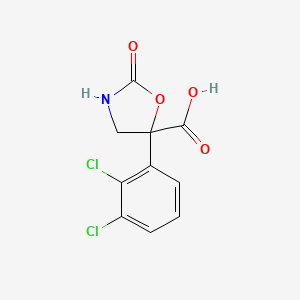
![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)

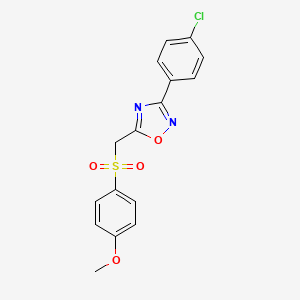
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)
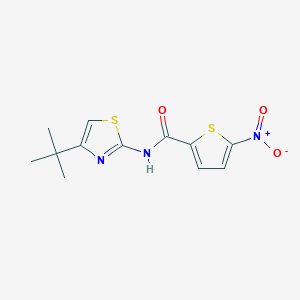
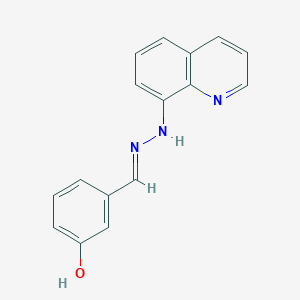
![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)